
2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design. The presence of a hydrazinyl group attached to the pyrimidine ring enhances its reactivity and potential for forming various derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 4-chloropyrimidine with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in public databases. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydrazones, azo compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing potential drug candidates, particularly in the development of anticancer and antimicrobial agents.
Heterocyclic Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Ligand Design: Due to its ability to chelate metal ions, it is used in the design of ligands for metal complexes, which have applications in catalysis and material science.
作用机制
The mechanism of action of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is not extensively documented. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2-Hydrazino-4-(trifluoromethyl)pyrimidine: This compound has similar structural features but includes a trifluoromethyl group, which can enhance its biological activity and stability.
2-Hydrazinyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles: These derivatives have additional functional groups that can further modulate their biological activity.
Uniqueness
2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is unique due to the combination of pyridine and pyrimidine rings with a hydrazinyl group. This structure provides a versatile platform for chemical modifications and the development of new derivatives with potential therapeutic applications.
属性
IUPAC Name |
(4-pyridin-3-ylpyrimidin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-14-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,10H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSPWNCSNGGZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2791015.png)
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol](/img/structure/B2791019.png)
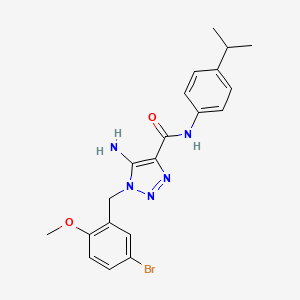
![[(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine](/img/structure/B2791023.png)
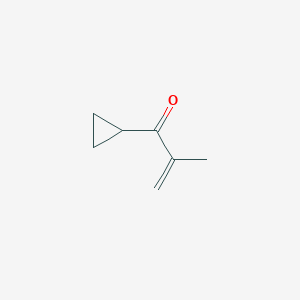
![4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2791027.png)
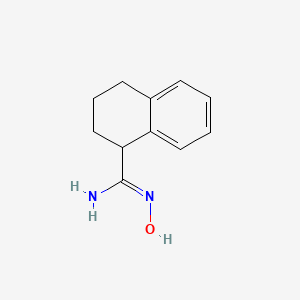
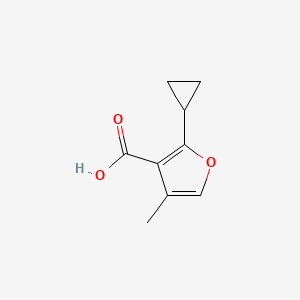
![1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2791033.png)
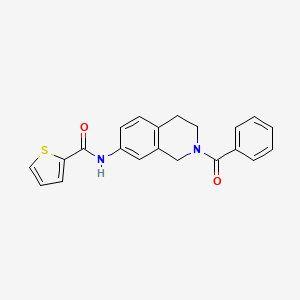
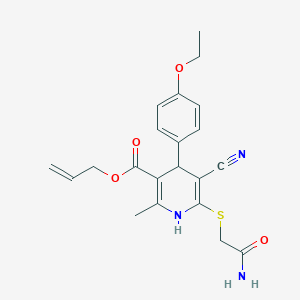
![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2791036.png)
![1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B2791037.png)

